molecular formula C15H20N2O2 B14124231 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole

Cat. No.: B14124231
M. Wt: 260.33 g/mol
InChI Key: MNRWJMPTUJBHRW-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is a heterocyclic compound that features a five-membered oxazole ring fused with a benzene ring, along with a morpholine substituent and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired oxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced oxazole rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is unique due to the presence of both the tert-butyl group and the morpholine ring, which confer specific steric and electronic properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds .

Biological Activity

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including synthesis methods, biological activities, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14H18N2O
Molecular Weight : 230.30 g/mol
CAS Number :

The compound features a morpholine ring and a benzo[d]oxazole moiety, which are known for their diverse biological activities. The presence of the tert-butyl group is significant as it can influence the lipophilicity and overall pharmacokinetic properties of the compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Morpholine Ring : This can be achieved through the reaction of an appropriate amine with a suitable electrophile.
  • Coupling Reactions : The benzo[d]oxazole moiety is introduced via coupling reactions, often employing palladium-catalyzed methods or other coupling strategies.

Biological Activity

This compound has been evaluated for several biological activities:

Antimicrobial Activity

Research has indicated that compounds containing the morpholino and benzo[d]oxazole structures exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .

Tyrosinase Inhibition

A related study on compounds with similar scaffolds demonstrated potent inhibition of tyrosinase, an enzyme involved in melanin production. The IC50 values for some derivatives were significantly lower than that of established inhibitors like kojic acid, suggesting a strong potential for skin-related applications .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A comparative study involving various derivatives of morpholino-benzoxazole compounds showed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Inhibition of Melanin Production : In experiments assessing the effect on B16F10 melanoma cells, the compound was found to reduce melanin content significantly, indicating its potential use in skin-whitening formulations .
  • Mechanism of Action Studies : Kinetic studies using Lineweaver–Burk plots have elucidated the inhibition mechanism of tyrosinase by this compound, suggesting competitive inhibition with respect to substrate concentration .

Summary of Biological Activities

Activity Effectiveness IC50 / MIC Values
AntimicrobialEffective against Gram-positive bacteriaMIC comparable to antibiotics
Anti-inflammatoryInhibits pro-inflammatory cytokinesNot quantified
Tyrosinase InhibitionStrong inhibitorIC50 values < 20 μM

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

5-tert-butyl-2-morpholin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)11-4-5-13-12(10-11)16-14(19-13)17-6-8-18-9-7-17/h4-5,10H,6-9H2,1-3H3

InChI Key

MNRWJMPTUJBHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCOCC3

Origin of Product

United States

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